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Compound of Interest

Compound Name: 2-Bromo-4-cyanobenzoic acid

Cat. No.: B1359825

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral data for 2-Bromo-4-cyanobenzoic
acid. Due to the limited availability of publicly accessible experimental spectral data for this
specific compound, this document presents predicted mass spectrometry data and outlines
general experimental protocols for the spectroscopic analysis of similar aromatic carboxylic
acids.

Data Presentation
Mass Spectrometry Data

At the time of this publication, experimental mass spectrometry data for 2-Bromo-4-
cyanobenzoic acid is not widely available in public spectral databases. However, predicted
mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are
presented below. These predictions are valuable for the initial identification of the compound in
mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for 2-Bromo-4-cyanobenzoic Acid (CsH4BrNO:2)
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Adduct Predicted m/z
[M+H]* 225.94982
[M+Na]* 247.93176
[M-H]~ 223.93526
+ 4 .
[M+NHa]* 242.97636
[M+K]+ 263.90570
+H-H2 .
[M+H-H20]* 207.93980
[M+HCOO]~ 269.94074
[M+CHsCOO]~ 283.95639
[M+Na-2H]- 245.91721
[M]* 224.94199
M]~ 224.94309

Data Source: PubChem CID 23635568. These are computationally predicted values and have
not been experimentally verified in the available literature.[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR)
Spectroscopy Data

A thorough search of publicly available scientific databases did not yield experimental *H NMR,
13C NMR, or IR spectral data for 2-Bromo-4-cyanobenzoic acid. For researchers synthesizing
this compound, the following sections outline generalized protocols for acquiring such data.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of
solid organic compounds like 2-Bromo-4-cyanobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or Acetone-de). The choice of solvent will
depend on the solubility of the compound. Add a small amount of a reference standard, such
as tetramethylsilane (TMS), for chemical shift calibration.

* 'H NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Parameters: Acquire the spectrum at room temperature. Typical parameters include a 90°
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16
or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer with a carbon probe.

o Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans is typically required compared to *H NMR to achieve an adequate signal-
to-noise ratio.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press
it into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:
o Instrument: A Fourier-transform infrared (FTIR) spectrometer.

o Parameters: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1). A
background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should
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be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,
this can be achieved via direct insertion probe or by dissolving the sample in a suitable
solvent and introducing it via a liquid chromatography system (LC-MS) or direct infusion.

« lonization: Select an appropriate ionization technique. Electrospray ionization (ESI) is a
common choice for polar molecules like carboxylic acids and can be operated in both
positive and negative ion modes.

e Analysis: Acquire the mass spectrum over a suitable m/z range. High-resolution mass
spectrometry (HRMS) is recommended to determine the accurate mass and elemental
composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectral
characterization of an organic compound such as 2-Bromo-4-cyanobenzoic acid.
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Workflow for Synthesis and Spectral Analysis
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Caption: Generalized workflow for the synthesis and spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyanobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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